molecular formula C21H25NO4S B2936563 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1706144-29-7

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2936563
CAS RN: 1706144-29-7
M. Wt: 387.49
InChI Key: QFAZBSILKMEJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The molecule also contains a sulfonyl group attached to the piperidine ring, a methoxyphenyl group, and a phenylpropanone moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction . The sulfonyl group could be introduced through a sulfonation reaction . The methoxyphenyl and phenylpropanone moieties could be introduced through various carbon-carbon bond-forming reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring is a six-membered ring containing one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions at the nitrogen atom . The sulfonyl group could undergo reactions at the sulfur or oxygen atoms . The methoxyphenyl and phenylpropanone moieties could undergo various carbon-carbon bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and methoxy groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present in the compound, which in turn depend on its exact structure .

Scientific Research Applications

Synthesis and Chemical Applications

One significant application of compounds related to "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" is in the synthesis of phenylpropanoid esters, which are crucial in medicinal chemistry. A study demonstrated a one-pot process for preparing various phenylpropanoid esters, highlighting the compound's role in efficient and environmentally friendly synthesis methods (Wang et al., 2011).

Pharmaceutical Development

In pharmaceutical research, derivatives of "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" have been explored for their potential in drug development. For example, a study on the strategy for controlling polymorphism of a specific compound (ASP3026) and monitoring solution structures via Raman Spectroscopy provided insights into the design of solid formulations for novel inhibitors (Takeguchi et al., 2015).

Biological Activity

Compounds structurally related to "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" have been investigated for their biological activities. A notable example includes the study of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, indicating the potential for therapeutic applications in treating metabolic disorders (Hu et al., 2001).

Material Science

In the context of material science, the compound's derivatives have been examined for their properties and applications. For instance, the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrated the compound's versatility in developing new materials with potential biomedical applications (Sonda et al., 2004).

Mechanism of Action

The mode of action of a compound generally involves its interaction with specific biological targets, such as proteins or enzymes. This interaction can lead to changes in the function of these targets, which can have downstream effects on various biochemical pathways within the body. The specific targets and pathways affected can vary widely depending on the structure of the compound and its chemical properties .

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment can refer to various factors that can influence a drug’s action, efficacy, and stability. These can include physiological conditions (such as pH and temperature), the presence of other substances (such as other drugs or food), and individual patient factors (such as age, sex, and genetic factors) .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-26-18-8-10-19(11-9-18)27(24,25)20-13-15-22(16-14-20)21(23)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAZBSILKMEJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.